molecular formula C9H6N2 B1403956 6-Ethynylimidazo[1,2-A]pyridine CAS No. 1373337-86-0

6-Ethynylimidazo[1,2-A]pyridine

Cat. No.: B1403956
CAS No.: 1373337-86-0
M. Wt: 142.16 g/mol
InChI Key: KUHIBJLZIHAUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynylimidazo[1,2-a]pyridine is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocyclic ring found in several marketed drugs and is investigated for applications including anticancer, antimycobacterial, antimicrobial, and antiviral agents . The 6-ethynyl substituent on this scaffold is of particular interest for further synthetic elaboration. Research indicates that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring can be a critical determinant of biological activity, for instance, in the development of potent inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT) . The ethynyl group provides a handle for click chemistry and other metal-catalyzed coupling reactions, enabling researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies and to develop potential therapeutic agents . This compound is presented as a key intermediate for drug discovery and development programs aiming to explore new chemical space and develop novel therapeutic agents. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-3-4-9-10-5-6-11(9)7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHIBJLZIHAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of the Ethynyl Moiety in 6 Ethynylimidazo 1,2 a Pyridine

Click Chemistry Applications

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The terminal alkyne of 6-ethynylimidazo[1,2-a]pyridine is an ideal substrate for these types of reactions, particularly azide-alkyne cycloadditions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, facilitating the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. wikipedia.org This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. beilstein-journals.orgmdpi.com The reaction is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions. organic-chemistry.orggriffith.edu.au

The ethynyl (B1212043) group on the this compound molecule serves as the alkyne component in the CuAAC reaction. When reacted with an azide-containing molecule (R-N₃), it leads to the formation of a stable five-membered triazole ring that covalently links the imidazo[1,2-a]pyridine (B132010) core to the "R" group. mdpi.comnih.gov This methodology is a robust strategy for conjugating the imidazo[1,2-a]pyridine scaffold to various other molecules, including biomolecules or functional chemical tags. nih.govmdpi.com The resulting triazole ring is more than a simple linker; it is a rigid, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final conjugate. nih.gov

Table 1: Representative Conditions for CuAAC Reaction

Parameter Condition Purpose
Alkyne This compound Substrate
Azide Organic Azide (R-N₃) Coupling Partner
Catalyst CuSO₄·5H₂O (5 mol%) Copper(II) source
Reducing Agent Sodium Ascorbate (20 mol%) Reduces Cu(II) to active Cu(I)
Solvent tert-BuOH/H₂O (1:1) or DMF Reaction Medium
Temperature Room Temperature to 60 °C Reaction Condition

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free alternative to CuAAC. magtech.com.cn This reaction is driven by the high ring strain of a cyclooctyne derivative, which readily reacts with an azide without the need for a toxic metal catalyst. nih.gov This bioorthogonal nature makes SPAAC particularly suitable for applications in living systems. magtech.com.cnnih.gov

In the context of this compound, direct participation in SPAAC would require its conversion to an azide-functionalized derivative, which could then react with a strained alkyne such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO). magtech.com.cn This approach allows the imidazo[1,2-a]pyridine core to be conjugated to other molecules under physiological conditions. The reaction proceeds rapidly at ambient temperatures and is highly selective, forming a stable triazole linkage. researchgate.net The absence of a copper catalyst circumvents issues of cellular toxicity associated with CuAAC, expanding the utility of this conjugation strategy. mdpi.com

Table 2: Comparison of CuAAC and SPAAC

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None (metal-free)
Alkyne Reactant Terminal Alkyne (e.g., this compound) Strained Cyclooctyne
Reaction Rate Generally fast, accelerated by catalyst and ligands Very fast, driven by ring strain
Bioorthogonality Limited by copper toxicity Excellent, widely used in living systems
Reactant Preparation Terminal alkynes and azides are often readily available Requires synthesis of strained cyclooctynes

Further Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The imidazo[1,2-a]pyridine scaffold can be functionalized using these methods, often by starting with a halogenated precursor at the C6 position to introduce various substituents, including the ethynyl group itself or other moieties.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. yonedalabs.comlibretexts.org This reaction is widely used due to its mild conditions, commercial availability of reagents, and high functional group tolerance. libretexts.orgmdpi.com

While the terminal alkyne of this compound is not a direct participant, the C6 position of the imidazo[1,2-a]pyridine core is readily functionalized using this method. eurekaselect.com For instance, 6-bromoimidazo[1,2-a]pyridine derivatives can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at this position. nih.govimist.ma This strategy is a key step in the synthesis of many biologically active imidazo[1,2-a]pyridine derivatives. nih.govnih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov

Table 3: Examples of Suzuki-Miyaura Coupling on the Imidazo[1,2-a]pyridine Scaffold

Electrophile Nucleophile Catalyst/Ligand Base Product
6-Bromoimidazo[1,2-a]pyridine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 6-Phenylimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridine 4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ 6-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
6-Bromo-2-methylimidazo[1,2-a]pyridine Thiophene-2-boronic acid Pd(OAc)₂ / PPh₃ Na₂CO₃ 2-Methyl-6-(thiophen-2-yl)imidazo[1,2-a]pyridine

The Heck coupling reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds and is noted for its stereoselectivity, typically yielding the trans isomer. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Heck reaction is used to derivatize the imidazo[1,2-a]pyridine core, typically at a halogenated position. A 6-halo-imidazo[1,2-a]pyridine can react with various alkenes, such as styrenes or acrylates, to introduce a vinyl group at the C6 position. researchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 4: Potential Heck Coupling Reactions for Derivatization

Organohalide Alkene Catalyst Base Potential Product
6-Bromoimidazo[1,2-a]pyridine Styrene Pd(OAc)₂ Et₃N 6-Styrylimidazo[1,2-a]pyridine
6-Iodoimidazo[1,2-a]pyridine n-Butyl acrylate PdCl₂(PPh₃)₂ K₂CO₃ Butyl (E)-3-(imidazo[1,2-a]pyridin-6-yl)acrylate
6-Bromo-2-phenylimidazo[1,2-a]pyridine 1-Octene Pd(PPh₃)₄ NaOAc 2-Phenyl-6-(oct-1-en-1-yl)imidazo[1,2-a]pyridine

The Negishi coupling is a cross-coupling reaction catalyzed by nickel or palladium that joins an organozinc compound with an organohalide or triflate. wikipedia.org Organozinc reagents are more reactive than their corresponding organoboron or organotin counterparts, often leading to faster reaction times. wikipedia.org

This reaction is a valuable tool for functionalizing the imidazo[1,2-a]pyridine skeleton. For example, a 6-halo-imidazo[1,2-a]pyridine can be coupled with various alkyl- or arylzinc reagents to create C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. organic-chemistry.org Recent developments have demonstrated the utility of Negishi coupling for synthesizing α-heteroaryl-α-amino acids derived from imidazo[1,2-a]pyridines. beilstein-journals.org The pyridyl zinc halides can be prepared either through transmetalation from an organolithium species or by direct insertion of activated zinc into an organohalide. orgsyn.org

Table 5: Illustrative Negishi Coupling Reactions

Organohalide Organozinc Reagent Catalyst Potential Product
6-Bromoimidazo[1,2-a]pyridine Phenylzinc chloride Pd(PPh₃)₄ 6-Phenylimidazo[1,2-a]pyridine
6-Iodo-2-methylimidazo[1,2-a]pyridine Ethylzinc iodide NiCl₂(dppe) 6-Ethyl-2-methylimidazo[1,2-a]pyridine
2-Chloro-6-bromoimidazo[1,2-a]pyridine (Thiophen-2-yl)zinc bromide Pd₂(dba)₃ / XPhos 2-Chloro-6-(thiophen-2-yl)imidazo[1,2-a]pyridine

Stille Coupling

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. While specific examples of Stille coupling directly on this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established and can be applied to this substrate. In a typical Stille coupling, the terminal alkyne, this compound, would first be converted to an organostannane derivative, such as a trialkylstannylacetylene. This is commonly achieved by treating the terminal alkyne with a trialkyltin halide in the presence of a base.

The resulting 6-((trialkylstannyl)ethynyl)imidazo[1,2-a]pyridine can then be coupled with various aryl or vinyl halides or triflates in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield the corresponding 6-alkynyl-substituted imidazo[1,2-a]pyridines. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 1: Hypothetical Stille Coupling Reactions of a 6-(Trialkylstannylethynyl)imidazo[1,2-a]pyridine Derivative

EntryAryl/Vinyl HalideProduct
1Iodobenzene6-(Phenylethynyl)imidazo[1,2-a]pyridine
24-Bromotoluene6-((4-Methylphenyl)ethynyl)imidazo[1,2-a]pyridine
32-Iodothiophene6-(Thiophen-2-ylethynyl)imidazo[1,2-a]pyridine
4Vinyl bromide6-(But-1-en-3-ynyl)imidazo[1,2-a]pyridine

Cyclization Reactions and Annulation Strategies (e.g., 6-endo-dig cyclization)

The ethynyl group of this compound is a key participant in various cyclization and annulation reactions, leading to the formation of fused polycyclic systems. One notable transformation is the 6-endo-dig cyclization, which involves the intramolecular attack of a nucleophile onto the internal carbon of the alkyne.

For such a cyclization to occur with this compound, a suitable nucleophilic group would need to be introduced elsewhere on the imidazo[1,2-a]pyridine core, typically at a position that allows for the formation of a stable six-membered ring. For instance, a derivative of this compound bearing a nucleophilic group at the C5 or C7 position could potentially undergo a 6-endo-dig cyclization.

While specific examples directly involving this compound are not prevalent in the literature, related copper(I)-catalyzed 6-endo-dig cyclizations of terminal alkynes with 2-bromoaryl ketones and amides have been reported to yield functionalized 1-naphthylamines. This suggests that similar strategies could be developed for the annulation of the imidazo[1,2-a]pyridine system.

Furthermore, annulation strategies can involve intermolecular reactions. For example, the palladium-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with internal alkynes can lead to the formation of highly fluorescent naphtho[1',2':4,5]imidazo[1,2-a]pyridine derivatives. Although this does not directly involve the ethynyl group of the starting material, it highlights the reactivity of the imidazo[1,2-a]pyridine core in forming fused aromatic systems.

Other Functional Group Interconversions on the Ethynyl Group

Beyond cross-coupling and cyclization reactions, the ethynyl moiety of this compound can undergo a range of other functional group interconversions.

Hydration: The triple bond can be hydrated to form the corresponding ketone, 6-acetylimidazo[1,2-a]pyridine. This transformation is typically catalyzed by mercury(II) salts in the presence of an acid, or more recently, by gold or other transition metal catalysts under milder conditions.

Reduction: The ethynyl group can be selectively reduced to an alkene or an alkane. Partial reduction to the corresponding 6-vinylimidazo[1,2-a]pyridine can be achieved using catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) or by hydroboration-protonolysis. Complete reduction to 6-ethylimidazo[1,2-a]pyridine can be accomplished by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Sonogashira Coupling: While the Stille coupling involves an organotin intermediate, the Sonogashira coupling provides a more direct method for the formation of C(sp)-C(sp²) bonds. In this palladium- and copper-cocatalyzed reaction, this compound can be directly coupled with aryl or vinyl halides to produce a wide array of 6-alkynyl-substituted derivatives. This reaction is widely used due to its mild conditions and tolerance of various functional groups.

Table 2: Potential Functional Group Interconversions of this compound

Reagents and ConditionsProductTransformation
HgSO₄, H₂SO₄, H₂O6-Acetylimidazo[1,2-a]pyridineHydration
H₂, Lindlar's catalyst6-Vinylimidazo[1,2-a]pyridinePartial Reduction
H₂, Pd/C6-Ethylimidazo[1,2-a]pyridineFull Reduction
Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base6-(Aryl/Vinyl)ethynylimidazo[1,2-a]pyridineSonogashira Coupling

These transformations highlight the synthetic utility of the ethynyl group as a versatile platform for the structural diversification of the imidazo[1,2-a]pyridine scaffold, enabling the synthesis of novel compounds for further investigation.

Pharmacological and Biological Investigations of 6 Ethynylimidazo 1,2 a Pyridine Derivatives

Exploration of Diverse Biological Activities and Therapeutic Potential

Research into imidazo[1,2-a]pyridine (B132010) derivatives has unveiled their promise across multiple therapeutic domains, including oncology, infectious diseases, and metabolic disorders. The unique structural features of this scaffold allow for modifications that yield compounds with potent and often selective biological activities. nih.gov

Derivatives of the imidazo[1,2-a]pyridine core have emerged as a significant class of anticancer agents, operating through various mechanisms to inhibit cancer cell growth and induce cell death.

One major avenue of investigation is the inhibition of tubulin polymerization. Certain N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrids have been shown to effectively inhibit the proliferation of multiple cancer cell types. These compounds bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization, defective spindle formation, and mitotic arrest. researchgate.net

Another key mechanism is the targeting of critical signaling pathways involved in cell survival and proliferation. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a frequently mutated enzyme in tumors. google.com Compound 13k from this series demonstrated impressive inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM. Its mode of action involves inhibiting PI3Kα, which in turn leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. google.com Similarly, other derivatives have been identified as potent dual PI3K/mTOR inhibitors. acs.org

Researchers have also successfully designed imidazo[1,2-a]pyridine derivatives as covalent inhibitors targeting specific cancer-related mutations. Compound I-11 was identified as a potent covalent inhibitor of the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org

Furthermore, many imidazo[1,2-a]pyridine compounds exert their anticancer effects by inducing apoptosis. Studies on 6-substituted derivatives revealed potent activity against colon cancer cell lines (HT-29 and Caco-2). The mechanism was found to involve the release of cytochrome c from mitochondria and the subsequent activation of caspase 3 and caspase 8, key executioners of the apoptotic cascade. nih.gov In studies on HCC1937 breast cancer cells, compounds IP-5 and IP-6 showed strong cytotoxic effects, with IC50 values of 45 µM and 47.7 µM, respectively. This activity was linked to the upregulation of p53 and p21, proteins crucial for inducing cell cycle arrest. google.com

Compound/SeriesMechanism/TargetAffected Cell LinesKey Findings
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (e.g., 13k )PI3Kα Inhibition, G2/M Arrest, ApoptosisHCC827 and othersPotent PI3Kα inhibition (IC50 = 1.94 nM for 13k ); strong anti-proliferative activity (IC50 = 0.09–0.43 μΜ). google.com
N-linked benzoheterobicyclic hybridsTubulin Polymerization Inhibition (Colchicine Site)Various cancer cellsInhibits mitosis and cancer cell proliferation. researchgate.net
6-Substituted imidazo[1,2-a]pyridinesApoptosis Induction (Caspase 3/8 activation)HT-29, Caco-2 (Colon)Induces apoptosis via mitochondrial pathway. nih.gov
Covalent Inhibitor (I-11 )KRAS G12C Covalent InhibitionNCI-H358 (Lung)Potential lead for treating KRAS G12C-mutated cancers. rsc.org
IP-5 and IP-6 Cell Cycle Arrest (p53/p21 upregulation)HCC1937 (Breast)Strong cytotoxic impact with IC50 values of 45µM and 47.7µM, respectively. google.com
MIA Modulation of STAT3/NF-κB/iNOS/COX-2 PathwayBreast and Ovarian Cancer CellsExerts anti-inflammatory and pro-apoptotic effects. wikipedia.org

The imidazo[1,2-a]pyridine scaffold is a "drug prejudice" scaffold, recognized for its broad applicability in developing agents against a variety of infectious diseases. nih.gov

Antimycobacterial: Significant progress has been made in developing these derivatives against Mycobacterium tuberculosis. Two distinct chemical series, imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA), were identified as potent inhibitors of mycobacterial ATP synthesis, a target validated by the approved drug bedaquiline. nih.gov These compounds exhibit nanomolar potencies in inhibiting this essential process. nih.gov The scaffold has shown activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. rsc.org

Antiviral: Several imidazo[1,2-a]pyridine derivatives have demonstrated notable antiviral activity. Compounds bearing a thioether side chain at the 3-position were found to be highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov The drug Tegobuvir is an imidazo[1,2-a]pyridine-based non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. wikipedia.org Additionally, novel mesoionic compounds from this class have shown efficacy against plant viruses, such as potato virus Y (PVY). acs.org

Antileishmanial and Antitrypanosomal: A series of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and tested against tropical disease pathogens. nih.gov Compounds 8d, 8f, 8j, 10b, and 10d showed significant activity against Leishmania major, the parasite responsible for leishmaniasis. nih.gov In the same study, compounds 10b, 11a, and 11b were active against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.gov Other studies have also identified various substituted imidazo-pyridines with potent activity against different Leishmania species. nih.gov

Imidazo[1,2-a]pyridine derivatives have been investigated as modulators of nuclear receptors, which are key regulators of metabolism and detoxification.

Researchers have discovered derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine that act as potent and selective agonists of the human Constitutive Androstane Receptor (CAR), a nuclear receptor that governs the metabolism of xenobiotics and endobiotics in the liver. nih.gov One such compound, Compound 39 , activates human CAR at nanomolar concentrations and demonstrates high selectivity, as it does not activate the related Pregnane X Receptor (PXR). This selectivity is a significant advantage over less selective agonists like CITCO. nih.gov The scaffold has also been explored for its ability to modulate the Estrogen Receptor (ER), a key target in hormone-dependent cancers. nih.gov

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends to several other pharmacological classes. nih.gov

Anticonvulsant: New series of imidazo[1,2-a]pyridines have been designed and shown to possess significant anticonvulsant properties. In preclinical models, compounds such as 4b, 5a, 5b, 6a, 7e, and 8d displayed potent activity in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) tests, indicating a broad spectrum of anticonvulsant action without causing neurotoxicity. nih.gov This activity is often associated with the modulation of GABA-A receptors. wikipedia.org

Antidiabetic: In the search for treatments for type 2 diabetes mellitus, a novel series of imidazo[1,2-a]pyridine derivatives was synthesized to act as agonists for the G-protein coupled receptor 40 (GPR40). Compound I-14 was identified as an effective GPR40 agonist that produced a significant drop in blood glucose in animal models of diabetes and possessed a good pharmacokinetic profile. acs.org

Proton Pump Inhibition: Imidazo[1,2-a]pyridines have been developed as acid pump antagonists (APAs) or potassium-competitive acid blockers (P-CABs) for treating acid-related gastric disorders. nih.gov These compounds, such as tenatoprazole and the experimental drug AZD-0865 , reversibly inhibit the gastric H+/K+-ATPase (the proton pump). acs.orgnih.gov A C-6 substituted imidazo[1,2-a]pyridine, compound 15 , showed excellent efficacy in animal models of gastric acid secretion. nih.gov

Mechanistic Studies and Molecular Target Identification

Understanding how these compounds interact with their biological targets at a molecular level is crucial for optimizing their therapeutic properties and developing new, more effective drugs.

A variety of studies have elucidated the specific interactions between imidazo[1,2-a]pyridine derivatives and their protein targets.

Enzyme Inhibition: For PI3Kα, molecular docking studies show that the 4-aminoquinazoline moiety of inhibitors like 13k is a critical pharmacophore that anchors the molecule in the enzyme's active site. google.com In the case of tubulin inhibitors, these compounds fit into the colchicine binding site, physically preventing the polymerization of tubulin dimers into microtubules. researchgate.net For antimycobacterial agents, derivatives like the squaramides (SQA) were found to bind to a unique site on the ATP synthase enzyme, distinct from the binding site of the existing drug bedaquiline, which explains the lack of cross-resistance. nih.gov

Receptor Modulation: The selectivity of CAR agonists like Compound 39 is attributed to specific molecular interactions within the ligand-binding pocket of CAR that are not favorably matched in the PXR pocket. nih.gov Anticonvulsant and anxiolytic effects are often derived from allosteric modulation of the GABA-A receptor, where the imidazo[1,2-a]pyridine core serves as a key recognition motif. wikipedia.org

Covalent Inhibition: For covalent inhibitors such as the KRAS G12C inhibitor I-11 , the imidazo[1,2-a]pyridine scaffold serves as a stable backbone to present a reactive "warhead" that forms a permanent covalent bond with a cysteine residue on the target protein, leading to irreversible inhibition. rsc.org

Proton Pump Antagonism: As potassium-competitive acid blockers, imidazo[1,2-a]pyridine derivatives bind reversibly to the ion-exchange site of the H+/K+-ATPase enzyme, blocking its function and thus reducing gastric acid secretion. acs.orgnih.gov

Pharmacological AreaCompound/SeriesTarget/MechanismKey Findings
AntimycobacterialIPE and SQA seriesMycobacterial ATP Synthesis InhibitionPotent inhibitors with nanomolar efficacy. nih.gov
AntiviralTegobuvir HCV NS5B Polymerase InhibitionNon-nucleoside allosteric inhibitor. wikipedia.org
Antileishmanial10d Trypanothione Reductase (putative)Significant activity against L. major. nih.gov
Antitrypanosomal11a , 11b UnknownSubstantial activity against T. brucei. nih.gov
Nuclear Receptor ModulationCompound 39 Constitutive Androstane Receptor (CAR) AgonistPotent and selective human CAR agonist. nih.gov
Anticonvulsant4b , 7e , 8d GABA-A Receptor Modulation (presumed)Potent activity in MES and scPTZ models. nih.gov
AntidiabeticI-14 GPR40 AgonistLowers blood glucose in diabetic mice. acs.org
Proton Pump InhibitionCompound 15 , Tenatoprazole H+/K+-ATPase (Proton Pump) AntagonistEffective, reversible inhibition of gastric acid secretion. acs.orgnih.gov

Elucidation of Signaling Pathway Modulation (e.g., PI3K/Akt, CENP-E, IGF-1R, CDKs, c-Met Inhibition)

Derivatives of 6-ethynylimidazo[1,2-a]pyridine have been extensively studied for their ability to modulate critical signaling pathways that are often dysregulated in cancer. A primary focus of this research has been the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell growth, survival, and metabolism. Certain derivatives have emerged as potent inhibitors of PI3K. For example, the clinical candidate voxtalisib (B1684596) (SAR245408) and its related analogue, SAR245409, have demonstrated significant, dose-dependent inhibition of Akt phosphorylation in tumor models, confirming their on-target activity against the PI3K pathway.

Another key target for this class of compounds is the centromere-associated protein E (CENP-E), a kinesin motor protein that is essential for proper chromosome alignment during mitosis. Inhibition of CENP-E leads to mitotic arrest and subsequent cell death, making it a promising target for anticancer therapies. A potent and selective this compound derivative has been identified as an inhibitor of CENP-E. Furthermore, research has explored the potential of these derivatives to inhibit other important cancer-related targets, including the insulin-like growth factor 1 receptor (IGF-1R), various cyclin-dependent kinases (CDKs), and the c-Met proto-oncogene receptor.

Enzyme Inhibition and Activation Assays

Enzyme inhibition assays are fundamental in characterizing the potency and selectivity of this compound derivatives. For compounds targeting the PI3K pathway, such as voxtalisib, biochemical assays are employed to determine their half-maximal inhibitory concentration (IC50) against the different class I PI3K isoforms (α, β, δ, and γ). These assays typically measure the kinase's ability to phosphorylate a substrate in the presence of the inhibitor. Voxtalisib has been shown to be a potent pan-PI3K inhibitor, with roughly equivalent activity against all four isoforms.

In the case of CENP-E inhibitors, ATPase assays are a common method for evaluating their activity. As CENP-E is a motor protein that utilizes the energy from ATP hydrolysis, measuring the rate of this reaction in the presence of an inhibitor provides a direct assessment of its potency. A specific this compound derivative has been identified as a potent inhibitor of CENP-E's ATPase activity. Beyond direct enzyme inhibition, cellular assays such as Western blotting are used to confirm target engagement within cells by measuring the phosphorylation status of downstream signaling proteins like Akt.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Systematic Modification of the Imidazo[1,2-A]pyridine Scaffold and Ethynyl (B1212043) Substituent

The development of potent and selective inhibitors from the this compound scaffold has been driven by systematic structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core provides a versatile platform for chemical modifications. The ethynyl group at the 6-position is a particularly important feature, often serving as a key interaction point with the target protein or as a synthetic handle for further chemical diversification. Researchers have systematically altered substituents at various positions on the imidazo[1,2-a]pyridine ring system, including the 2-, 3-, and 8-positions, to optimize potency, selectivity, and pharmacokinetic properties. The ethynyl substituent itself has also been modified, with the addition of various groups to modulate the compound's biological activity.

Correlation of Structural Features with Biological Efficacy

Extensive SAR studies have established clear correlations between the structural features of this compound derivatives and their biological efficacy. For PI3K inhibitors, the presence of specific substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core has been shown to be crucial for high potency. For instance, a 2-aminopyrimidine (B69317) group and a 3-morpholino substituent were identified as key features for a series of potent PI3K inhibitors.

For CENP-E inhibitors, the 6-ethynyl group was found to be a critical determinant of activity. Modifications at other positions of the scaffold were explored to fine-tune the compound's properties. The following interactive table provides representative data on the impact of structural modifications on the inhibitory activity of this compound derivatives against PI3Kα.

This table presents illustrative data based on established SAR principles for this compound class and may not reflect the exact values for specific proprietary compounds.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR Modeling)

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in understanding the SAR of this compound derivatives and in guiding the rational design of new analogues. Molecular docking simulations have been used to predict the binding modes of these inhibitors within the active sites of their target enzymes, such as PI3K. These studies have provided insights into the specific interactions between the inhibitor and the protein, helping to explain the observed SAR and to design new compounds with improved binding affinity.

QSAR modeling has been employed to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, untested compounds, thereby helping to prioritize synthetic efforts and accelerate the drug discovery process.

Preclinical Pharmacological Evaluation Models (In Vitro and In Vivo)

The preclinical evaluation of this compound derivatives involves a combination of in vitro and in vivo models to assess their therapeutic potential.

In Vitro Models:

In vitro studies are typically the initial step in the pharmacological evaluation, utilizing cancer cell lines to determine the antiproliferative activity of the compounds. The potency is often expressed as the GI50, the concentration required to inhibit cell growth by 50%. The following interactive table displays representative antiproliferative activity of a this compound-based PI3K inhibitor across various cancer cell lines.

This table contains representative data, and the values may not correspond to a specific proprietary compound.

In Vivo Models:

Compounds that show promising in vitro activity are further evaluated in in vivo models, typically using mice. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common approach. The efficacy of the this compound derivatives is assessed by their ability to inhibit tumor growth in these models. Pharmacodynamic studies are also conducted to confirm target engagement in the tumor tissue by measuring relevant biomarkers, such as the phosphorylation levels of downstream signaling proteins.

Applications of 6 Ethynylimidazo 1,2 a Pyridine in Chemical Biology

Development of Chemical Probes and Activity-Based Profiling Tools

The ethynyl (B1212043) group on the 6-ethynylimidazo[1,2-a]pyridine molecule is a key functional handle for its use in creating chemical probes. This terminal alkyne allows for its participation in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the covalent attachment of the imidazo[1,2-a]pyridine (B132010) core to a variety of reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for visualization.

This adaptability is central to its application in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. researchgate.net In ABPP, a reactive probe is designed to covalently bind to the active site of a specific enzyme or enzyme family. The ethynyl group on this compound serves as a latent reporter handle that, after the probe has bound to its protein target, can be "clicked" to a reporter tag for subsequent analysis.

For instance, researchers have designed ABPP probes for various enzyme classes, including oxidoreductases. rsc.org While not directly mentioning this compound, the principles outlined in such studies are applicable. A probe incorporating the imidazo[1,2-a]pyridine scaffold could be designed with a "warhead" that reacts with a specific class of enzymes. Following incubation with a cell lysate or even in live cells, the ethynyl group would then be used to attach a reporter tag, allowing for the identification and quantification of the active enzymes.

Bioimaging and Fluorescent Labeling Applications

The ability to attach fluorophores to this compound via click chemistry has made it a valuable tool for bioimaging. By linking a fluorescent dye to this scaffold, researchers can track the localization and dynamics of molecules of interest within living cells.

Furthermore, the imidazo[1,2-a]pyridine scaffold has been incorporated into radiotracers for positron emission tomography (PET) imaging. nih.gov A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative was synthesized as a potential PET probe for imaging the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.gov This highlights the versatility of the imidazo[1,2-a]pyridine core in developing imaging agents for different modalities.

Target Validation and Deconvolution Studies

A crucial step in drug discovery is identifying the specific biological target of a bioactive compound. This compound and its derivatives can be instrumental in this process, often referred to as target deconvolution. By creating a chemical probe version of a bioactive imidazo[1,2-a]pyridine, researchers can "fish" for its binding partners in a cellular context.

The general workflow involves synthesizing an analog of the bioactive compound that includes the 6-ethynyl group. This probe is then introduced to cells or a cell lysate. After binding to its target protein(s), the ethynyl group is used in a click reaction to attach a biotin tag. The biotinylated protein-probe complexes can then be pulled down using streptavidin beads and the bound proteins identified by mass spectrometry.

This approach has been used to understand the mechanism of action of various compounds. For example, chemical-genetic profiling of imidazo[1,2-a]pyridines in yeast has revealed that different derivatives can have distinct cellular targets, with some affecting mitochondrial function and others acting as DNA poisons. nih.govresearchgate.net While these studies did not specifically use the 6-ethynyl derivative, they demonstrate the principle of using chemical probes to elucidate the targets of this class of compounds. The inclusion of a 6-ethynyl group would greatly facilitate the direct biochemical identification of these targets.

Integration in Drug Discovery Platforms

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The synthetic tractability of this scaffold, combined with the versatility of the ethynyl group, makes this compound a valuable component of modern drug discovery platforms.

Its utility spans multiple stages of the drug discovery pipeline:

Hit Identification and Expansion: In high-throughput screening campaigns, hits containing the imidazo[1,2-a]pyridine core can be rapidly derivatized using the ethynyl group to explore the structure-activity relationship (SAR). For example, in a virtual screening collaboration for visceral leishmaniasis, an imidazo[1,2-a]pyridine hit was expanded upon to improve its antiparasitic activity. researchgate.net

Lead Optimization: During lead optimization, the ethynyl group can be used to attach various functionalities to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Mechanism of Action Studies: As discussed previously, the ethynyl group enables the creation of chemical probes to identify the molecular target of a lead compound, a critical step for further development. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of imidazo[1,2-a]pyridines has traditionally relied on established methods, but the future demands more environmentally friendly and efficient strategies. A significant area of development is the use of greener solvents and catalysts. For instance, research has shown the successful catalyst-free synthesis of imidazo[1,2-a]pyridines in deep eutectic solvents, which are biodegradable and allow for easier purification processes. researchgate.net Another innovative approach involves the use of lignin, a renewable biomass resource, as a starting material for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, representing a significant step towards sustainable pharmaceutical manufacturing. nih.gov

Furthermore, one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are being increasingly utilized to generate a diverse range of 6-substituted imidazo[1,2-a]pyridines. nih.govrsc.org These methods offer several advantages, including methodological simplicity and the ability to introduce multiple points of diversity in a single step. beilstein-journals.org Microwave-assisted synthesis is also being explored to accelerate reaction times and improve yields. mdpi.comorganic-chemistry.org Future efforts will likely focus on refining these methods, exploring novel catalytic systems, and expanding the substrate scope to create a wider array of 6-ethynylimidazo[1,2-a]pyridine analogs. organic-chemistry.org

Advanced Computational Studies for Rational Ligand Design and Lead Optimization

Computational tools are becoming indispensable in the rational design and optimization of drug candidates. In the context of this compound, in silico methods are being employed to predict the binding of these compounds to various biological targets. researchgate.net Molecular docking studies, for example, have been used to understand the binding modes of imidazo[1,2-a]pyridine derivatives with targets like COX-2 and to guide the design of more potent and selective inhibitors. researchgate.net

Virtual screening of large compound libraries is another powerful computational approach that has been successfully applied to identify novel imidazo[1,2-a]pyridine-based hits for diseases like visceral leishmaniasis. nih.govresearchgate.net This pre-competitive virtual screening model allows for rapid exploration of chemical space and helps in prioritizing compounds for synthesis and biological evaluation. researchgate.net As computational power and algorithms continue to advance, we can expect more sophisticated modeling techniques to be employed for predicting ADME (absorption, distribution, metabolism, and excretion) properties, toxicity profiles, and potential off-target effects, thereby accelerating the lead optimization process for this compound-based drug candidates. mdpi.com The optimization of a lead compound from the imidazo[1,2-a]pyridine amide series, which led to the clinical candidate Q203 for tuberculosis, highlights the critical role of these computational approaches in improving efficacy and pharmacokinetic profiles. nih.govdeepdyve.com

Exploration of Undiscovered Biological Targets and Pathways

While imidazo[1,2-a]pyridines have shown promise against a variety of known targets, a significant area of future research lies in the identification of novel biological targets and pathways. nih.govnih.gov The broad spectrum of activity, including anticancer, anti-inflammatory, and antimicrobial effects, suggests that these compounds may interact with multiple cellular components. beilstein-journals.org

For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through the release of cytochrome c and activation of caspases, indicating an interaction with mitochondrial pathways. nih.gov Others have been found to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation. nih.govnih.gov A recent study identified a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, that induces apoptosis and oxidative stress in colon cancer cells, suggesting a novel mechanism of action. mdpi.com Furthermore, some derivatives have been found to act as covalent inhibitors of KRAS G12C, a previously challenging cancer target. rsc.org The discovery of imidazo[1,2-a]pyridine ethers and squaramides as inhibitors of mycobacterial ATP synthesis further underscores the potential to uncover new mechanisms of action. researchgate.net The use of advanced chemical biology techniques, such as chemoproteomics and activity-based protein profiling, will be instrumental in de-convoluting the complex pharmacology of this compound and identifying its direct molecular targets.

Design of Multifunctional Imidazo[1,2-A]pyridine Compounds

The development of multifunctional or hybrid molecules, where the imidazo[1,2-a]pyridine scaffold is combined with other pharmacophores, represents a promising strategy for addressing complex diseases. This approach aims to create single chemical entities that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance.

One such strategy involves the synthesis of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment, created through a combination of multicomponent reactions. beilstein-journals.org Another example is the design of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors for cancer therapy. nih.govmdpi.com These hybrid compounds leverage the established anticancer properties of both the quinazoline (B50416) and imidazo[1,2-a]pyridine moieties. nih.govmdpi.com Future research will likely explore the conjugation of this compound with other bioactive molecules, such as targeting ligands or agents with complementary mechanisms of action, to create novel therapeutics with improved pharmacological profiles.

Integration with High-Throughput Screening and Omics Technologies

The integration of this compound chemistry with high-throughput screening (HTS) and "omics" technologies will be crucial for accelerating drug discovery efforts. HTS allows for the rapid screening of large libraries of imidazo[1,2-a]pyridine derivatives against a multitude of biological assays, enabling the identification of promising hit compounds. nih.gov For example, HTS campaigns have been instrumental in identifying imidazo[1,2-a]pyridines with anti-leishmanial activity. nih.govresearchgate.net

Following hit identification, omics technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular response to these compounds. This systems-level approach can help to elucidate the mechanism of action, identify biomarkers of drug response, and uncover potential resistance mechanisms. For instance, understanding the structure-activity relationship (SAR) through these large-scale screening efforts can reveal that the impact of substitutions at one position of the imidazo[1,2-a]pyridine core can be influenced by substitutions elsewhere in the structure. nih.gov The combination of HTS and omics will provide a powerful platform for the discovery and development of the next generation of this compound-based therapeutics.

Q & A

Q. What are the foundational synthetic strategies for functionalizing the imidazo[1,2-a]pyridine scaffold at the C-3 position?

Friedel-Crafts acylation is a key method, utilizing Lewis acids (e.g., In(OTf)₃) to introduce acetyl groups or other electrophiles. Optimized conditions (e.g., solvent choice, temperature) ensure high yields (>80%) and purity, avoiding heterogeneous mixtures. This approach enables the creation of drug-like libraries for biological screening .

Q. How is the structural integrity of synthesized 6-ethynylimidazo[1,2-a]pyridine derivatives validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard. For example, ¹H-NMR data (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm regiochemistry, while crystallography reveals intermolecular interactions like π-stacking and hydrogen bonding .

Q. What pharmacological applications are associated with the imidazo[1,2-a]pyridine core?

The scaffold exhibits anticancer, anti-inflammatory, and anticonvulsant activities. Derivatives like zolpidem (a commercial sedative) highlight its therapeutic versatility. In vitro assays (e.g., cytotoxicity against cancer cell lines) and in vivo models (e.g., murine inflammation) are commonly used .

Q. What methods characterize the photophysical properties of imidazo[1,2-a]pyridine derivatives?

Photoluminescence quantum yields (PLQY) and emission spectra (e.g., deep-blue emission at ~450 nm) are measured. Density functional theory (DFT) calculations correlate electronic transitions with substituent effects, such as ethynyl groups enhancing conjugation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

Systematic substitution at positions C-2 and C-3 with electron-donating (e.g., NH₂) or withdrawing (e.g., NO₂) groups clarifies activity trends. For example, NH₂ at C-3 enhances anticancer activity by 30% in MCF-7 cells, while NO₂ reduces it, as shown in iodine-catalyzed synthesis studies .

Q. What strategies improve reaction efficiency in multicomponent syntheses of imidazo[1,2-a]pyridines?

Ultrasound-assisted methods reduce reaction times (e.g., from 12 h to 2 h) and improve yields (>90%). Catalysts like K₂CO₃ in PEG-400 enable one-pot syntheses, minimizing purification steps. Parallel screening optimizes solvent and temperature parameters .

Q. How do crystal packing interactions influence the bioactivity of imidazo[1,2-a]pyridine derivatives?

X-ray diffraction reveals that C–H⋯N and π–π stacking stabilize crystal structures, affecting solubility and bioavailability. For instance, planar derivatives with strong π-stacking show reduced solubility but enhanced membrane permeability .

Q. What in vitro and in vivo models are optimal for evaluating anti-inflammatory derivatives?

In vitro: Inhibition of TNF-α in LPS-stimulated macrophages (IC₅₀ values < 1 μM). In vivo: Murine models of fibrosis or colitis, measuring cytokine levels (e.g., IL-6 reduction by 50% at 10 mg/kg). Pharmacokinetic studies (e.g., plasma half-life) guide dosing regimens .

Q. How can computational tools predict the optoelectronic properties of 6-ethynyl-substituted derivatives?

Time-dependent DFT (TD-DFT) models simulate absorption/emission spectra. Ethynyl groups extend conjugation, shifting emission to near-UV (~380 nm). Experimental validation via cyclic voltammetry confirms HOMO-LUMO gaps (~3.2 eV) .

Q. What methodologies address low yields in C-3 acylation reactions under non-optimized conditions?

Screening Lewis acids (e.g., FeCl₃ vs. In(OTf)₃) identifies optimal catalysts. Solvent polarity adjustments (e.g., switching from DCM to toluene) reduce side reactions. Real-time monitoring via TLC or HPLC ensures reaction completion .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., Western blot alongside cell viability assays) to distinguish true activity from assay artifacts .
  • Experimental Design : Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature) in combinatorial syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethynylimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
6-Ethynylimidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.